5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole
Overview
Description
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole is a cyclic thioamide that contains a five-membered ring with a sulfur atom and a six-membered ring with a nitrogen atom. This unique structure makes it a promising candidate for various applications in drug development, environmental research, and industrial processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics, enabling them to make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with thiazole derivatives, it can be inferred that the compound may influence multiple biochemical pathways .
Result of Action
Based on the known activities of thiazole derivatives, the compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell growth, inflammation, oxidative stress, viral replication, and enzymatic activity .
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . The interaction between this compound and topoisomerase II results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to DNA and interfere with the activity of topoisomerase II . This binding results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing the accumulation of DNA breaks . Additionally, this compound has been shown to modulate gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for these metabolic transformations include cytochrome P450 enzymes and glutathione S-transferases . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it exerts its effects on DNA and topoisomerase II . Additionally, this compound has been detected in the mitochondria, suggesting a potential role in modulating mitochondrial function and apoptosis . The localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to these subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of an acid catalyst to form the desired thiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazoles .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol: This compound has a similar structure but contains a thiol group, which can impart different chemical and biological properties.
2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole:
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKBDNIBZPFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342300 | |
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-10-9 | |
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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